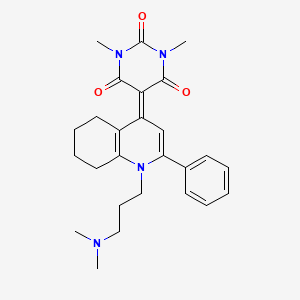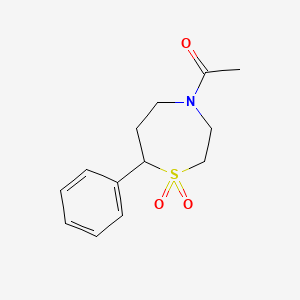
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This compound has been widely used in scientific research due to its ability to selectively inhibit EGFR, which plays a crucial role in cell proliferation, differentiation, and survival.
Mechanism of Action
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for EGFR inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular signaling pathways. However, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
Future Directions
There are several future directions for research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide and EGFR inhibition. One area of interest is the development of novel EGFR inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to EGFR-targeted therapies in cancer patients. Additionally, further research is needed to elucidate the role of EGFR in non-cancer diseases, such as cardiovascular and neurodegenerative diseases.
Synthesis Methods
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the condensation of 2,4-diaminoquinazoline with 4-methoxybenzoyl chloride, followed by the reaction with 3-chloropropanoic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been extensively used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has also been used to study the downstream signaling pathways of EGFR, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. In addition, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies, such as monoclonal antibodies and small molecule inhibitors.
properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-8-6-12(7-9-13)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJNQIOAYPMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)
![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)
